molecular formula C23H22N4O5S B2613744 (E)-2-(4-acetylpiperazin-1-yl)-5-(4-((4-nitrobenzyl)oxy)benzylidene)thiazol-4(5H)-one CAS No. 371138-96-4

(E)-2-(4-acetylpiperazin-1-yl)-5-(4-((4-nitrobenzyl)oxy)benzylidene)thiazol-4(5H)-one

Cat. No.: B2613744
CAS No.: 371138-96-4
M. Wt: 466.51
InChI Key: INCORPDZXUAKIC-KGENOOAVSA-N
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Description

The compound (E)-2-(4-acetylpiperazin-1-yl)-5-(4-((4-nitrobenzyl)oxy)benzylidene)thiazol-4(5H)-one belongs to the thiazol-4(5H)-one class, characterized by a five-membered thiazole ring fused with a ketone group. Key structural features include:

  • Benzylidene moiety: A 4-((4-nitrobenzyl)oxy)benzylidene substituent at the 5-position, contributing electron-withdrawing effects due to the nitro group.
  • E-configuration: The double bond in the benzylidene group adopts an E-geometry, influencing molecular planarity and intermolecular interactions .

Properties

IUPAC Name

(5E)-2-(4-acetylpiperazin-1-yl)-5-[[4-[(4-nitrophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O5S/c1-16(28)25-10-12-26(13-11-25)23-24-22(29)21(33-23)14-17-4-8-20(9-5-17)32-15-18-2-6-19(7-3-18)27(30)31/h2-9,14H,10-13,15H2,1H3/b21-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INCORPDZXUAKIC-KGENOOAVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=NC(=O)C(=CC3=CC=C(C=C3)OCC4=CC=C(C=C4)[N+](=O)[O-])S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1CCN(CC1)C2=NC(=O)/C(=C\C3=CC=C(C=C3)OCC4=CC=C(C=C4)[N+](=O)[O-])/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-2-(4-acetylpiperazin-1-yl)-5-(4-((4-nitrobenzyl)oxy)benzylidene)thiazol-4(5H)-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thiazole ring, a piperazine moiety, and a nitro-substituted benzylidene group, which contribute to its diverse pharmacological properties.

Chemical Structure

The structural formula of the compound can be represented as follows:

C18H20N4O3S\text{C}_{18}\text{H}_{20}\text{N}_{4}\text{O}_{3}\text{S}

This structure is critical for understanding its interaction with biological targets and its mechanism of action.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study highlighted that thiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest . The presence of the nitro group in the structure may enhance this activity by facilitating interactions with cellular components.

Acetylcholinesterase Inhibition

Compounds with similar structural features have shown promising acetylcholinesterase (AChE) inhibitory activity, which is crucial in the treatment of neurodegenerative diseases like Alzheimer's. For instance, thiazole derivatives have been reported to exhibit potent AChE inhibition, suggesting that this compound may also possess this activity . The mechanism involves binding to the active site of AChE, leading to increased acetylcholine levels in synaptic clefts.

Antimicrobial Properties

The compound's structural components suggest potential antimicrobial activity. Similar thiazole-based compounds have demonstrated efficacy against various bacterial strains, highlighting the importance of further exploring this aspect for this compound.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. The nitro group may undergo reduction, forming reactive intermediates that interact with cellular macromolecules, while the piperazine moiety can facilitate binding to receptors or enzymes, modulating their activity .

Case Studies and Research Findings

Several studies have investigated the biological effects of thiazole derivatives:

  • Anticancer Studies : A series of thiazole derivatives were synthesized and tested for their anticancer properties. The results indicated that modifications in the benzylidene moiety significantly impacted their efficacy against cancer cell lines.
  • AChE Inhibition : Research demonstrated that certain thiazole-based compounds exhibited IC50 values in the low micromolar range against AChE, indicating strong inhibitory potential .
  • Antimicrobial Activity : Thiazole derivatives have been evaluated against various pathogens, showing promising results in inhibiting bacterial growth.

Comparative Analysis Table

Compound NameStructural FeaturesBiological Activity
This compoundThiazole ring, piperazine moietyAnticancer, AChE inhibition
2-MethylthiazoleThiazole ringAntimicrobial
3-NitrobenzaldehydeNitro-substituted benzeneAnticancer

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural differences and their implications:

Compound Name Substituent at 5-Position Substituent at 2-Position Key Features Biological Relevance
Target Compound 4-((4-Nitrobenzyl)oxy)benzylidene 4-Acetylpiperazin-1-yl Nitro (electron-withdrawing), acetylpiperazine (polar) Hypothesized enhanced receptor affinity due to nitro group
(5E)-5-[4-(Allyloxy)benzylidene]-2-[4-(2-methylphenyl)piperazin-1-yl]thiazol-4(5H)-one 4-(Allyloxy)benzylidene 4-(2-Methylphenyl)piperazin-1-yl Allyloxy (electron-donating), methylphenylpiperazine (lipophilic) Reduced polarity may improve membrane permeability
(E)-5-(3-Nitrobenzylidene)-2-[4-(4-methylphenyl)piperazin-1-yl]thiazol-4(5H)-one 3-Nitrobenzylidene 4-(4-Methylphenyl)piperazin-1-yl Meta-nitro substitution, methylphenylpiperazine Altered electronic effects; meta-nitro may reduce steric hindrance
(E)-5-Benzylidene-2-((4-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)amino)thiazol-4(5H)-one Benzylidene + oxadiazole Substituted phenylamino Oxadiazole (electron-deficient) Demonstrated Gram-negative antibacterial activity (e.g., compound 8d, 8f)

Key Observations :

  • Nitro Group Position: The target compound’s para-nitro group (vs.
  • Piperazine Modifications : The acetyl group in the target compound increases polarity compared to methyl or phenyl substitutions (e.g., ), which may influence solubility and pharmacokinetics.
  • Benzylidene Variations : Allyloxy () or oxadiazole-linked () substituents introduce distinct electronic profiles, affecting binding affinity and metabolic stability.

Stereochemical and Conformational Differences

  • E vs. Z Isomerism : The target compound’s E-configuration ensures spatial separation of the nitrobenzyloxy and thiazolone moieties, optimizing π-π stacking in receptor pockets. In contrast, Z-isomers (e.g., ) may exhibit steric clashes, reducing activity .

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